1-(Benzenesulfonyl)-1H-tetrazole
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Overview
Description
1-(Benzenesulfonyl)-1H-tetrazole is an organic compound that belongs to the class of sulfonyl tetrazoles. It is characterized by the presence of a benzenesulfonyl group attached to a tetrazole ring. This compound is of significant interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(Benzenesulfonyl)-1H-tetrazole can be synthesized through several methods. One common approach involves the reaction of benzenesulfonyl chloride with sodium azide in the presence of a base. The reaction typically proceeds under mild conditions, yielding the desired product with good efficiency .
Industrial Production Methods: Industrial production of this compound often involves large-scale reactions using optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of this compound on an industrial scale .
Chemical Reactions Analysis
Types of Reactions: 1-(Benzenesulfonyl)-1H-tetrazole undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation to form sulfonyl derivatives or reduction to yield sulfonamide derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and alcohols are commonly employed in substitution reactions.
Major Products:
Oxidation Products: Sulfonyl derivatives.
Reduction Products: Sulfonamide derivatives.
Substitution Products: Various substituted tetrazoles depending on the nucleophile used.
Scientific Research Applications
1-(Benzenesulfonyl)-1H-tetrazole has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(Benzenesulfonyl)-1H-tetrazole involves its interaction with specific molecular targets. The sulfonyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activity. This interaction is crucial in its application as an enzyme inhibitor and in the development of bioactive compounds .
Comparison with Similar Compounds
Benzenesulfonic Acid: Shares the sulfonyl group but lacks the tetrazole ring.
Sulfonamides: Contain the sulfonyl group attached to an amine, differing in structure and reactivity.
Sulfonyl Fluorides: Similar in containing the sulfonyl group but with different reactivity due to the presence of the fluoride.
Uniqueness: 1-(Benzenesulfonyl)-1H-tetrazole is unique due to the presence of both the benzenesulfonyl group and the tetrazole ring. This combination imparts distinct reactivity and makes it a versatile compound in various chemical transformations and applications .
Conclusion
This compound is a compound of significant interest in multiple fields of science and industry. Its unique structure and reactivity make it a valuable tool in synthetic chemistry, biological research, and industrial applications. Understanding its preparation, reactions, and applications can lead to further advancements and innovative uses of this compound.
Properties
CAS No. |
59128-90-4 |
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Molecular Formula |
C7H6N4O2S |
Molecular Weight |
210.22 g/mol |
IUPAC Name |
1-(benzenesulfonyl)tetrazole |
InChI |
InChI=1S/C7H6N4O2S/c12-14(13,11-6-8-9-10-11)7-4-2-1-3-5-7/h1-6H |
InChI Key |
YVWCMSOOZISBFJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)N2C=NN=N2 |
Origin of Product |
United States |
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